2-(4-Phenylpiperazin-1-yl)-4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidine
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Overview
Description
2-(4-Phenylpiperazin-1-yl)-4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidine is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology This compound is characterized by its unique structure, which includes a piperazine ring, a thiophene ring, and a trifluoromethyl group attached to a pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Phenylpiperazin-1-yl)-4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.
Attachment of the Thiophene Ring: The thiophene ring can be attached through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative.
Incorporation of the Piperazine Ring: The final step involves the nucleophilic substitution of the pyrimidine core with a phenylpiperazine derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Phenylpiperazin-1-yl)-4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-(4-Phenylpiperazin-1-yl)-4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidine has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent in the treatment of various diseases, including cancer, neurological disorders, and infectious diseases.
Biological Research: It is used as a tool compound to study biological pathways and molecular targets, such as receptors and enzymes.
Industrial Applications: The compound is utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(4-Phenylpiperazin-1-yl)-4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. The exact mechanism depends on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Phenylpiperazin-1-yl)-4-(thiophen-2-yl)-6-methylpyrimidine
- 2-(4-Phenylpiperazin-1-yl)-4-(thiophen-2-yl)-6-chloropyrimidine
- 2-(4-Phenylpiperazin-1-yl)-4-(thiophen-2-yl)-6-fluoropyrimidine
Uniqueness
2-(4-Phenylpiperazin-1-yl)-4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity, metabolic stability, and ability to interact with biological targets, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C19H17F3N4S |
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Molecular Weight |
390.4 g/mol |
IUPAC Name |
2-(4-phenylpiperazin-1-yl)-4-thiophen-2-yl-6-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C19H17F3N4S/c20-19(21,22)17-13-15(16-7-4-12-27-16)23-18(24-17)26-10-8-25(9-11-26)14-5-2-1-3-6-14/h1-7,12-13H,8-11H2 |
InChI Key |
VBWYBVXCDMBXHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC(=CC(=N3)C(F)(F)F)C4=CC=CS4 |
Origin of Product |
United States |
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